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Abacavir Impurity 1

Cat. No.: B600876
CAS No.: 178327-20-3
M. Wt: 267.72
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Description

Significance of Impurity Profiling in Pharmaceutical Quality Assurance

Impurity profiling, the identification, quantification, and characterization of impurities in pharmaceutical substances, is a critical component of quality assurance. pharmaffiliates.com The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety, efficacy, and stability of a drug product. pnrjournal.com Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that necessitate thorough impurity profiling to gain market approval.

The primary objectives of impurity profiling are multifaceted and integral to patient safety:

Safety and Efficacy: Certain impurities can be toxic or pharmacologically active, leading to adverse effects or altering the therapeutic efficacy of the API. veeprho.comapjhs.com A comprehensive understanding of the impurity profile is essential for assessing these risks.

Product Stability: Impurities can compromise the stability of the API, leading to degradation and a reduced shelf-life. apjhs.com Stability studies, which include monitoring impurity levels over time, are crucial for determining appropriate storage conditions.

Regulatory Compliance: Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is mandatory. These guidelines set thresholds for the reporting, identification, and qualification of impurities. apjhs.comresearchgate.net

Process Optimization: Understanding the formation of impurities provides valuable insights into the manufacturing process, allowing for optimization to minimize or eliminate their presence in the final product. researchgate.net

Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are instrumental in separating, detecting, and characterizing these impurities. researchgate.net

Overview of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in APIs are substances that are present alongside the desired chemical entity. They can originate from various sources and are generally classified into three main categories:

Organic Impurities: These are the most common type of impurities and can be starting materials, by-products, intermediates, degradation products, reagents, or catalysts. synthinkchemicals.com They can arise during the manufacturing process (process-related impurities) or during storage (degradation products).

Inorganic Impurities: These impurities are often derived from the manufacturing process and can include reagents, catalysts, heavy metals, or other residual materials like filter aids or charcoal. synthinkchemicals.com

Residual Solvents: These are organic volatile chemicals used during the synthesis or purification of the API that are not completely removed by subsequent processing steps.

The control of these impurities is a critical aspect of drug development and manufacturing, ensuring that each batch of the API is consistent in quality and purity. synthinkchemicals.com

Definition and Contextualization of Abacavir (B1662851) Impurity 1 within Abacavir API

Abacavir Impurity 1 is a specific organic, process-related impurity associated with the synthesis of Abacavir. It is identified by its chemical name and structural properties.

Chemical Identity of this compound:

Chemical Name: ((1R,3S)-3-(2-Amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol htsbiopharma.comsimzel.comveeprho.com

CAS Number: 2022943-79-7 htsbiopharma.comsimzel.comveeprho.com

Molecular Formula: C₁₁H₁₄ClN₅O htsbiopharma.comsimzel.com

Molecular Weight: 267.72 g/mol htsbiopharma.com

IdentifierValue
Chemical Name((1R,3S)-3-(2-Amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol
CAS Number2022943-79-7
Molecular FormulaC₁₁H₁₄ClN₅O
Molecular Weight267.72 g/mol

This compound is structurally very similar to key intermediates in the synthesis of Abacavir. The synthesis of Abacavir typically involves the coupling of a purine (B94841) base with a cyclopentene (B43876) derivative. google.com this compound contains the 2-amino-6-chloropurine (B14584) core, which is a common precursor before the introduction of the cyclopropylamino group at the C6 position of the purine ring to form the final Abacavir molecule. google.comnewdrugapprovals.org

The key structural difference between this compound and Abacavir is the substituent at the 6-position of the purine ring. This compound has a chlorine atom at this position, whereas Abacavir has a cyclopropylamino group. Furthermore, the cyclopentyl ring in Impurity 1 is saturated, lacking the double bond present in the cyclopentene ring of Abacavir. This suggests that this compound could be an intermediate or a by-product resulting from an incomplete reaction or a side reaction during the multi-step synthesis of Abacavir. Its presence in the final API must be controlled and quantified to ensure the product meets the required purity specifications.

The detection and quantification of this compound, along with other related substances, are typically achieved using sophisticated analytical methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS/MS) for structural confirmation. pnrjournal.comscispace.com These methods are validated to be sensitive and accurate for detecting impurities at very low levels. pnrjournal.comscispace.com

Properties

CAS No.

178327-20-3

Molecular Formula

C11H14ClN5O

Molecular Weight

267.72

Appearance

Off-White to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​Cyclopentene-​1-​methanol, 4-​(2-​amino-​6-​chloro-​7H-​purin-​7-​yl)​-​, (1S-​cis)​- (9CI)

Origin of Product

United States

Classification and Origin of Abacavir Impurities

Categorization of Impurities in Abacavir (B1662851)

Impurities in Abacavir are broadly classified to ensure comprehensive analysis and control throughout the drug development and manufacturing process. These categories include process-related impurities, degradation products, potential impurities, and those defined by pharmacopoeias. synthinkchemicals.com

Process-Related Impurities

Process-related impurities are substances that form during the manufacturing or synthesis of the Abacavir API. clearsynth.com These can include unreacted starting materials, intermediates from the synthetic route, by-products from unintended side reactions, and reagents or catalysts used in the process. daicelpharmastandards.comapjhs.com For example, impurities such as Abacavir EP Impurity C, also known as Descyclopropyl abacavir, can arise during synthesis. omchemlabs.in The control of these impurities is managed by optimizing reaction conditions and implementing effective purification steps. daicelpharmastandards.com

Degradation-Related Impurities

Degradation-related impurities are compounds that form when the Abacavir drug substance is exposed to stress conditions such as acid, base, light, heat, or oxidation. daicelpharmastandards.comomchemlabs.in Forced degradation studies are performed to identify these potential degradants. Research has shown that Abacavir sulfate (B86663) degrades significantly under acidic hydrolysis and oxidative stress conditions. apjhs.comscilit.com

In one study, acid hydrolysis of Abacavir sulfate yielded five distinct degradation products. apjhs.comijrpc.com Another study investigating oxidative degradation identified two major degradation products. semanticscholar.org These degradation products must be separated and quantified to ensure the stability of the final drug product. scilit.comnih.gov

Potential Impurities and Known Side Products

This category includes impurities that could theoretically form during synthesis or storage and known side products of the reaction. synthinkchemicals.com These may not be routinely found but are monitored based on a scientific understanding of the synthetic pathways and the stability of Abacavir. nih.gov Examples include stereoisomers, such as the enantiomer of Abacavir (ent-Abacavir or Abacavir EP Impurity A) and trans-Abacavir. synthinkchemicals.com Other potential impurities that have been synthesized and characterized for reference include Abacavir tert-butyl and O-Pyrimidine derivatives. apjhs.com Genotoxic impurities, such as certain N-Nitroso compounds, are also a critical concern. pharmaffiliates.compnrjournal.com

Pharmacopoeial and Non-Pharmacopoeial Impurities

Impurities are also classified based on their inclusion in official pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synthinkchemicals.compharmaffiliates.com Pharmacopoeial impurities are well-characterized and have established acceptance criteria in the respective monographs.

Several Abacavir impurities are listed in these compendia, including:

Abacavir EP Impurity A (ent-Abacavir) synthinkchemicals.com

Abacavir EP Impurity C (Descyclopropyl abacavir) omchemlabs.in

Abacavir EP Impurity E omchemlabs.in

Abacavir EP Impurity F omchemlabs.in

Abacavir Related Compound B (USP) synthinkchemicals.comsigmaaldrich.com

Abacavir Related Compound C (USP) synzeal.comsynzeal.com

Abacavir Related Compound D (USP) sigmaaldrich.com

Non-pharmacopoeial impurities are those not listed in the official texts but are still controlled by manufacturers based on regulatory guidelines and risk assessment. synthinkchemicals.compharmaffiliates.com

Interactive Data Table: Categorization of Selected Abacavir Impurities

Impurity NameCAS NumberCategory
ent-Abacavir (EP Impurity A)136470-79-6Process-Related, Pharmacopoeial
Descyclopropyl abacavir (EP Impurity C)124752-25-6Process-Related, Pharmacopoeial
trans-Abacavir783292-37-5Process-Related (Stereoisomer)
Abacavir Related Compound B (USP)141271-11-6Process-Related, Pharmacopoeial
Abacavir Carboxylate384380-52-3Degradation, Potential
Abacavir N-Nitroso ImpurityN/ADegradation, Potential (Genotoxic)
O-Pyrimidine derivative abacavir1443421-69-9Process-Related, Potential

Sources of Impurity Formation in Abacavir Manufacturing

The origins of impurities in the final Abacavir drug substance are multifaceted and can be introduced at various stages of the manufacturing process. newedgeoverseas.com Key sources include the raw materials used for synthesis and the specific chemical reactions employed. daicelpharmastandards.com

Raw Material Contributions

The quality of raw materials is a foundational element in controlling the impurity profile of the final API. daicelpharmastandards.com Impurities present in starting materials or intermediates can be carried through the synthetic process and may react in subsequent steps to form new impurities. apjhs.com

A specific example in the manufacturing of Abacavir Sulfate involves the use of N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (B127407) (FADCP) as an intermediate. pnrjournal.comjournalcra.comchemicalbook.com Studies have shown that this intermediate can lead to the formation of potential genotoxic impurities, such as N-NITROSO compounds, under certain reaction conditions. pnrjournal.compnrjournal.com The control of such impurities often requires highly sensitive analytical methods, like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure they are below strict regulatory thresholds. pnrjournal.compnrjournal.com

Reagent and Solvent-Derived Impurities

The synthesis of Abacavir involves the use of various reagents and solvents, which can be a source of impurities. One of the key steps in many synthetic routes to Abacavir is the reaction of a 6-chloropurine (B14466) intermediate with cyclopropylamine (B47189) to introduce the cyclopropylamino group at the C6 position of the purine (B94841) ring. google.comgoogle.com

Cyclopropylamine , a primary reagent in this reaction, can contribute to the formation of Abacavir Impurity 1. vulcanchem.comprepchem.com If the reaction conditions are not carefully controlled, or if there is an excess of cyclopropylamine, it can react with other components in the mixture or lead to side reactions. More specifically, the synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine can be achieved by treating 2-amino-6-chloropurine (B14584) with cyclopropylamine. prepchem.comnih.govacs.org This suggests that if 2-amino-6-chloropurine is present as a starting material or an intermediate, its reaction with the cyclopropylamine reagent can generate this compound.

Solvents such as ethanol (B145695) and isopropanol (B130326) are commonly used in this synthetic step. google.comvulcanchem.com While these solvents are generally not direct precursors to the formation of N6-Cyclopropyl-9H-purine-2,6-diamine, their properties can influence the reaction kinetics and selectivity, potentially impacting the impurity profile.

Reagent/SolventPotential Role in Impurity Formation
CyclopropylamineA key reagent that reacts with a chloropurine intermediate to form Abacavir. It can also react with other purine precursors to form this compound. vulcanchem.comprepchem.comnih.govacs.org
Ethanol/IsopropanolSolvents used in the amination step that can influence reaction conditions and impurity levels. google.comvulcanchem.com

Intermediate Compound Pathways

The most probable origin of this compound is through pathways involving intermediate compounds in the Abacavir synthesis. The synthesis of Abacavir often proceeds through a key intermediate, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ylmethanol. vulcanchem.compatsnap.com This intermediate is then reacted with cyclopropylamine to yield Abacavir. google.comgoogle.com

However, the synthesis of this key intermediate itself starts from simpler purine structures. One common starting material is 2-amino-6-chloropurine. redalyc.org The synthesis of N6-cyclopropyl-2,6-diamino-9H-purine (this compound) has been described from the reaction of 2-amino-6-chloropurine with cyclopropylamine. ccspublishing.org.cnprepchem.comelectronicsandbooks.com Therefore, this compound can be considered a process-related impurity arising from a side reaction or an unreacted intermediate pathway.

Specifically, if the initial purine starting material is 2-amino-6-chloropurine, and it is not fully converted to the desired cyclopentene-substituted intermediate before the introduction of cyclopropylamine, the remaining 2-amino-6-chloropurine can react directly with cyclopropylamine to form this compound. This highlights the critical nature of controlling the reaction sequence and ensuring complete conversion at each stage to minimize the formation of such impurities.

IntermediatePathway to Impurity Formation
2-Amino-6-chloropurineA potential starting material or intermediate that can react with cyclopropylamine to form N6-Cyclopropyl-9H-purine-2,6-diamine (this compound). prepchem.comredalyc.org
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ylmethanolThe primary intermediate that reacts with cyclopropylamine to form Abacavir. Incomplete reaction could lead to a complex impurity profile, though the direct formation of this compound from this pathway is less explicitly detailed. vulcanchem.compatsnap.com

Catalytic Residuals

The amination of 6-halopurine derivatives can sometimes be facilitated by catalysts. Palladium-based catalysts, for instance, have been used for C-N bond-forming reactions in the synthesis of various purine analogues. nih.govresearchgate.net These catalytic systems often employ ligands such as Xantphos or DavePhos. nih.govresearchgate.net

However, the available literature on the commercial synthesis of Abacavir does not consistently indicate the use of such catalysts for the specific step of reacting the 6-chloropurine intermediate with cyclopropylamine. Many described syntheses appear to proceed via a nucleophilic aromatic substitution under thermal conditions in a suitable solvent, without the mention of a specific catalyst. google.comvulcanchem.com

While catalytic processes are common in pharmaceutical manufacturing, there is no direct evidence from the reviewed sources to suggest that catalytic residuals are a primary source for the formation of this compound. The impurity is more clearly linked to the reaction of specific reagents and intermediates. Therefore, the role of catalytic residuals in the formation of this particular impurity appears to be minimal or not well-documented in the public domain.

Mechanisms of Impurity Formation in Abacavir Synthesis and Degradation

Synthesis-Related Impurity Pathways

The synthesis of Abacavir (B1662851) is a multi-step process where impurities can be introduced through side reactions, incomplete reactions, and issues with stereoisomer control. daicelpharmastandards.comomchemlabs.in

Side Reactions During Abacavir Synthesis

During the synthesis of Abacavir, unintended side reactions can occur, leading to the formation of impurities. omchemlabs.in The complexity of the synthetic route, which involves the construction of a carbocyclic nucleoside analog, provides opportunities for various by-products to be formed. omchemlabs.inkoreascience.kr These can originate from the starting materials, reagents, or intermediates reacting in unintended ways under the reaction conditions. daicelpharmastandards.com

Incomplete Reaction Products

Incomplete reactions are another significant source of impurities in the manufacturing of Abacavir. If a reaction step does not proceed to completion, unreacted starting materials or intermediates can remain in the reaction mixture. omchemlabs.in These can then be carried through subsequent steps and appear as impurities in the final API. For instance, in the synthesis of Abacavir, the removal of protective groups is a critical step, and incomplete deprotection can lead to process-related impurities. omchemlabs.in

Stereo-isomer Formation and Control

Abacavir has a specific stereochemistry that is crucial for its therapeutic activity. The synthesis of Abacavir requires precise control over the stereochemistry to produce the desired enantiomer. omchemlabs.in However, the formation of undesired stereoisomers can occur, leading to impurities that may have different pharmacological and toxicological properties. omchemlabs.in The control of stereoisomers is a critical aspect of the synthesis, often involving stereoselective reactions or resolution techniques to separate the desired isomer from the undesired ones. koreascience.krresearchgate.net For example, the synthesis of the carbocyclic nucleus of Abacavir can be achieved through stereocontrolled methods like the Claisen rearrangement. koreascience.kr

Specific Routes to Abacavir Impurity 1 Formation

This compound, chemically identified as ((1R,3S)-3-(2-Amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol, is a known process-related impurity. synzeal.com Another significant impurity is N6-Cyclopropyl-9H-purine-2,6-diamine. daicelpharmastandards.comsigmaaldrich.com The formation of these impurities is often linked to the specific synthetic route employed. For instance, processes starting from a suitable di-halo aminopyrimidine can lead to the formation of various intermediates and by-products. google.com The cyclization step to form the purine (B94841) ring system is a critical stage where impurities can be generated. google.com

Degradation Mechanisms of Abacavir Leading to Impurities

Abacavir can degrade under various stress conditions, leading to the formation of degradation products that are considered impurities. nih.gov

Acid Hydrolysis-Induced Degradation Products

Abacavir is particularly susceptible to degradation under acidic conditions. omchemlabs.innih.gov Acid hydrolysis can lead to the cleavage of the glycosidic bond, resulting in the formation of the purine base and the carbocyclic sugar moiety as separate entities. One of the major degradation products formed under acidic hydrolysis is N6-Cyclopropyl-9H-Purin-2,6-diamine. omchemlabs.in Studies have shown that Abacavir sulfate (B86663) degrades significantly under acidic hydrolysis, leading to the formation of several degradation products. nih.govijrpc.com In one study, complete degradation of Abacavir was observed under acid hydrolysis, resulting in five distinct degradation products. ijrpc.com The rate of degradation is influenced by factors such as the concentration of the acid and the temperature. ijrpc.comeijppr.com

Stress ConditionDegradation Products ObservedReference
Acid Hydrolysis (1N HCl)Five degradation products (X1-X5) with m/z values of 152, 151, 192, and 191. ijrpc.com
Acid HydrolysisImpurity-A1 and Impurity-B. nih.gov
Acidic EnvironmentsN6-Cyclopropyl-9H-Purin-2,6-diamine. omchemlabs.in

Oxidative Degradation Pathways

Abacavir has been shown to be susceptible to oxidative stress, leading to the formation of distinct degradation products. Studies have employed various oxidizing agents and conditions to investigate these pathways, revealing a consistent pattern of degradation.

Forced degradation studies using 3% hydrogen peroxide (H₂O₂) have demonstrated significant degradation of abacavir. nih.govhumanjournals.com One study identified three unknown oxidative impurities, termed Imp-O1, Imp-O2, and Imp-O3, at relative retention times (RRTs) of 0.74, 0.94, and 1.35, respectively. nih.gov Another investigation using 6% H₂O₂ at room temperature for one hour resulted in 16.85% degradation of the drug. humanjournals.com

A comparative study of chemical and electrochemical oxidation methods provided further insight into the oxidative degradation products of abacavir. sci-hub.se Both oxidation with 3% H₂O₂ at 50°C and electrochemical oxidation on platinum or boron-doped diamond (BDD) electrodes resulted in the formation of the same two primary degradation products. sci-hub.se These were identified by mass spectrometry with m/z values of 319.20 and 247.19 (also reported as 246.90). sci-hub.sesemanticscholar.org The product with m/z 319.20 corresponds to a hydroxylated derivative of abacavir, while the product with m/z 247.19 is identified as descyclopropyl-abacavir, resulting from the cleavage of the cyclopropyl (B3062369) ring. semanticscholar.orgnih.gov

The rate of oxidative degradation has been found to be pH-dependent. sci-hub.se Electrochemical studies revealed that the oxidation of abacavir is fastest at a pH of 9.0, with a 15% degradation occurring in 4-5 minutes, compared to 6-7 minutes at pH 7.0 and 10 minutes at pH 4.0. sci-hub.se

Table 1: Oxidative Degradation Conditions and Findings for Abacavir

Stress Condition Degradation (%) Degradation Products Identified Reference
3% H₂O₂ at ambient temperature (7 days) Significant Imp-O1, Imp-O2, Imp-O3 nih.gov
6% H₂O₂ at room temperature (1 hour) 16.85% Not specified humanjournals.com
3% H₂O₂ at 50°C ~15% in < 2 hours Products with m/z 319.20 and 247.19 sci-hub.se
Electrochemical oxidation (pH 9.0) ~15% in 4-5 minutes Products with m/z 319.20 and 247.19 sci-hub.se

Thermal Stress-Induced Impurities

The stability of abacavir under thermal stress has been investigated under various conditions, with some conflicting results reported in the literature, likely due to differences in experimental parameters such as temperature, duration, and the physical state of the sample (solid vs. solution).

One forced degradation study conducted according to ICH guidelines reported no degradation of abacavir sulfate when subjected to thermal stress at 105°C for 10 days. nih.gov Similarly, another study found the drug to be stable to thermal stress conditions. researchgate.net

In contrast, a separate study observed 8.97% degradation when abacavir sulphate was exposed to dry heat at 80°C for 3 hours. humanjournals.com This suggests that while abacavir may be stable at higher temperatures for extended periods in some cases, it can degrade under other thermal stress conditions. The specific impurities formed during this thermal degradation were not characterized in the available literature.

Table 2: Thermal Stress Degradation Studies of Abacavir

Temperature Duration Degradation Observed Reference
105°C 10 days No degradation nih.gov
80°C 3 hours 8.97% humanjournals.com
Not specified Not specified Stable researchgate.net

Photolytic Degradation Assessment

The photostability of abacavir has been a subject of several investigations, with findings indicating its susceptibility to degradation upon exposure to light, particularly UV radiation. The primary site of photolytic reaction appears to be the cyclopropyl moiety of the abacavir molecule. nih.govmdpi.com

One study demonstrated that abacavir is photolabile, showing approximately 20% degradation after a two-hour exposure to light. nih.govmdpi.com This study identified four major transformation products (TPs) arising from three main degradation routes: nih.govmdpi.com

Detachment of the cyclopropyl ring: This leads to the formation of the most abundant transformation product, descyclopropyl-abacavir (TP-247).

Opening of the cyclopropyl ring followed by hydroxylation/oxidation/dealkylation: This pathway results in a hydroxylated product (TP-319) and a dealkylated product (TP-289).

Dehydrogenation: This leads to the formation of a cyclopropylimine derivative (TP-285).

However, other studies have reported conflicting results. One investigation found no degradation when abacavir sulfate was exposed to UV light at 200 W h/m² and visible light at 1.2 million lux hours for 11 days. nih.gov Another study also reported stability to photolytic stress conditions after exposing the drug to UV light (200 watt h/m²) for 3 days, with 99.43% of the drug recovered. humanjournals.com These discrepancies may be attributed to differences in the experimental setup, such as the light source, intensity, and the physical form of the abacavir sample.

Table 3: Photolytic Degradation Products of Abacavir

Degradation Product Transformation Route Reference
Descyclopropyl-abacavir (TP-247) Detachment of the cyclopropyl ring nih.gov
TP-319 Opening of the cyclopropyl ring and hydroxylation nih.gov
TP-289 Opening of the cyclopropyl ring and dealkylation nih.gov
TP-285 Dehydrogenation nih.gov

Base Hydrolysis Stability and Degradation

The stability of abacavir under basic hydrolytic conditions has yielded varied results across different studies, indicating a dependency on the specific experimental conditions such as the concentration of the base, temperature, and duration of exposure.

Several studies have reported that abacavir is stable under basic conditions. One study found no degradation after treating abacavir sulfate with 1N NaOH at an ambient temperature of 25 ± 2°C for 42 hours. nih.gov Another investigation, which involved refluxing the drug with 1N NaOH at 80°C for up to 72 hours, also observed no degradation. ijrpc.com

Conversely, a different study reported a 10.15% degradation of abacavir sulphate when it was kept in 0.1N NaOH at room temperature for 1 hour. humanjournals.com The degradation products formed under these specific conditions were not characterized. This suggests that even at room temperature, a lower concentration of base over a shorter period can lead to some degradation. The formation of unconventional degradation products through oxidation or other reactions under hydrolytic conditions has been noted for various drugs, which could be a factor in these observations. ijper.org

Table 4: Base Hydrolysis Stability Studies of Abacavir

Base Concentration Temperature Duration Degradation Observed Reference
1N NaOH 25 ± 2°C 42 hours No degradation nih.gov
1N NaOH 80°C 72 hours No degradation ijrpc.com
0.1N NaOH Room Temperature 1 hour 10.15% humanjournals.com

Formation of Specific Degradants (e.g., N-Nitroso Impurities)

N-nitroso compounds are a class of impurities of significant concern due to their potential carcinogenicity. The formation of N-nitroso impurities can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be formed from nitrites present in excipients or from other sources during the manufacturing process. dgra.de

In the context of abacavir, a potential N-nitroso impurity has been identified as N-(2-Amino-4-chloro-6-(((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)(nitroso)amino)pyrimidin-5-yl)formamide . chemicea.com The formation of this impurity is proposed to occur from the reaction of the intermediate (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol (FADCP) under basic conditions. pnrjournal.com FADCP is used in the manufacturing process of abacavir sulfate, and its hydrolysis in the presence of a nitrosating source could lead to the formation of the N-nitroso impurity. pnrjournal.com

There has been discussion regarding the carcinogenic potential of N-Nitroso-Abacavir. It has been argued that the secondary amine in the abacavir structure is sterically hindered and has low electron density, making it less likely to be nucleophilic. usp.org The primary amine in the structure is more nucleophilic, and its nitrosation would likely lead to the formation of a corresponding alcohol rather than a stable nitrosamine. usp.org However, due to the structural similarity to other N-nitroso compounds with known carcinogenic potential, it remains a compound of interest for regulatory bodies. dgra.deusp.org

Advanced Analytical Methodologies for Abacavir Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating impurities from the main API. The choice of technique depends on the impurity's properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like Abacavir (B1662851) and its impurities. google.com The development of a robust HPLC method involves the systematic optimization of various parameters to achieve adequate separation.

A typical Reverse-Phase HPLC (RP-HPLC) method for Abacavir and its impurities would utilize a C18 column. humanjournals.comlcms.cz The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or a dilute acid solution such as formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). google.comthermofisher.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to ensure the separation of all components, including the main drug and its various impurities. thermofisher.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. humanjournals.comscispace.com This includes demonstrating specificity, linearity, accuracy, precision, and robustness. For instance, a developed HPLC method should be able to separate Abacavir Impurity 1 from Abacavir and other related substances with a resolution of greater than 2.0. thermofisher.com The limit of detection (LOD) and limit of quantification (LOQ) are also established to determine the method's sensitivity.

Table 1: Example HPLC Method Parameters for Abacavir Impurity Analysis

Parameter Condition
Column Symmetry C18 (150 x 4.6 mm, 5 µm) humanjournals.com
Mobile Phase Methanol and Water (50:50 v/v) humanjournals.com
Flow Rate 0.6 mL/min humanjournals.com
Detection UV at 281 nm humanjournals.com
Injection Volume 20 µL humanjournals.com

| Column Temperature | 25°C humanjournals.com |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.govlcms.cz This enhanced resolving power is particularly beneficial for separating closely related impurities.

A stability-indicating UHPLC method was developed for the quantitative determination of Abacavir sulfate (B86663) and its related substances. nih.gov This method employed a Waters Acquity BEH C8 column (50 mm × 2.1 mm, 1.7 μm) with a gradient mixture of 0.10% v/v o-phosphoric acid in water and methanol. nih.gov The rapid run time of 6.0 minutes demonstrates the efficiency of UHPLC. nih.gov Transferring an HPLC method to a UHPLC system with a smaller particle size column can result in a significant improvement in peak capacity and resolution. lcms.cz

Table 2: UHPLC Method Parameters for Abacavir Analysis

Parameter Condition
Column Waters Acquity BEH C8 (50 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A 0.10% v/v o-phosphoric acid in water nih.gov
Mobile Phase B 0.10% v/v o-phosphoric acid in methanol nih.gov
Flow Rate 0.40 mL/min nih.gov
Run Time 6.0 min nih.gov

| Detection Wavelength | 220 nm nih.gov |

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable impurities. While this compound itself is not typically analyzed by GC due to its low volatility, GC is crucial for detecting and quantifying residual solvents and other volatile process-related impurities that may be present in the Abacavir API. who.int For instance, a GC-MS method was developed to determine the trace levels of diisopropyl sulfate, a potential genotoxic impurity, in Abacavir sulfate. humanjournals.com

Spectroscopic and Spectrometric Characterization

While chromatographic techniques separate the impurities, spectroscopic and spectrometric methods are essential for their identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. tandfonline.com After separation by LC, the eluent is introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the ions. This information is critical for determining the molecular weight of the impurities.

For this compound, which has a molecular formula of C11H14ClN5O and a molecular weight of 267.72 g/mol , LC-MS can confirm its presence by detecting the corresponding molecular ion peak. veeprho.com LC-MS has been used to identify unknown degradation products of Abacavir by determining their m/z values. nih.govresearchgate.net

Tandem Mass Spectrometry (LC-MS/MS) takes the analysis a step further. In an LC-MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure.

This technique is instrumental in the structural elucidation of unknown impurities. By analyzing the fragmentation patterns of Abacavir and its known impurities, a better understanding of the fragmentation pathways can be achieved. nih.gov For example, in the positive-ion mode, the protonated molecule of Abacavir ([M+H]+ at m/z 287) undergoes fragmentation of the protonated nucleobase at m/z 191 to yield product ions at m/z 174, 164, and 151. nih.gov This knowledge can then be applied to identify the structures of new or unknown impurities. LC-MS/MS methods have been developed for the trace level quantification of specific impurities in Abacavir sulfate. asianpubs.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Abacavir
This compound
((1R, 3S)-3-(2-amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol
Methanol
Acetonitrile
Formic Acid
Acetic Acid
o-phosphoric acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including pharmaceutical impurities. researchgate.netresearchgate.net For Abacavir and its related substances, techniques such as ¹H NMR and ¹³C NMR provide definitive information on the molecular structure. daicelpharmastandards.comamazonaws.com The residual solvent content in Abacavir samples can also be determined by ¹H-NMR. google.com While specific spectral data for "this compound" is not extensively detailed in the provided results, the general approach involves isolating the impurity and subjecting it to 1D and 2D NMR studies for structural confirmation. researchgate.net Companies that supply Abacavir impurity standards often provide comprehensive characterization data, including ¹H-NMR and ¹³C-NMR spectra, to confirm the identity of the compound. synthinkchemicals.comdaicelpharmastandards.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. pepolska.pl The IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its chemical bonds. uc.edu For Abacavir and its impurities, FT-IR analysis helps to confirm their identity by comparing their spectra to that of a reference standard or by identifying characteristic absorption bands. researchgate.netdaicelpharmastandards.comdigicollections.net For instance, the FT-IR spectrum of Abacavir shows characteristic peaks for N-H, C-N, and other functional groups. researchgate.net Any alteration in these functional groups in an impurity would result in a different FT-IR spectrum, aiding in its identification. researchgate.netijpsr.com

Table 2: Typical IR Absorption Frequencies for Functional Groups Relevant to Abacavir and its Impurities

Functional Group Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amine/Amide) 3550-3060 Medium-Strong
C-H Stretch (Alkane/Alkene) 3100-2850 Strong
C=N Stretch (Imine) 1690-1640 Weak-Strong
Aromatic C=C Stretch 1600-1475 Weak-Medium
C-N Stretch (Amine) 1250-1000 Medium-Strong
C-O Stretch (Alcohol) 1300-1000 Strong

Source: General FT-IR correlation tables. uc.edu

Method Validation Parameters for Impurity Analysis

The validation of analytical methods is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the method is suitable for its intended purpose. eijppr.comnih.gov For impurity profiling of Abacavir, this involves demonstrating that the analytical procedure is specific, linear, accurate, precise, and sensitive enough to detect and quantify impurities like this compound at very low levels. thermofisher.com

Specificity and Selectivity for this compound and Related Substances

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. eijppr.comijrpc.com In the context of Abacavir analysis, a stability-indicating HPLC method must be able to separate the main drug peak from all known impurities and degradation products. ijpsr.com The specificity of the method is often demonstrated by spiking the drug substance with known impurities and showing that all compounds are well-resolved. eijppr.comthermofisher.com Peak purity analysis using a Diode Array Detector (DAD) is also employed to confirm that the Abacavir peak is free from any co-eluting impurities. thermofisher.comhumanjournals.com For example, a developed UHPLC method for Abacavir demonstrated good resolution between Abacavir, its seven related impurities (Imp-A to Imp-G), and degradation products. nih.gov

Linearity and Range of Quantification

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For Abacavir impurity analysis, linearity is established by preparing a series of solutions of the impurity at different concentrations and analyzing them. pnrjournal.com The response (e.g., peak area in HPLC) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically >0.99, indicates good linearity. ijrpc.com The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.net

Table 3: Example Linearity Data for Abacavir and Related Impurities

Compound Range (µg/mL) Correlation Coefficient (r²)
Abacavir 0.005 - 0.2 >0.99
Chloro Impurity 0.002 - 0.1 >0.99
Amino Impurity 0.005 - 0.1 >0.99
Pyrimidine Impurity 0.005 - 0.1 >0.99

Source: Data from a validated HPLC method for Abacavir and its related substances. nih.gov

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. nih.gov This involves adding a known amount of the impurity to the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery. ijpsr.comnih.gov High percentage recovery, typically within 98-102%, indicates an accurate method. iajpr.com

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). nih.gov It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijrpc.comhumanjournals.com Low %RSD values demonstrate that the method is precise. For a UHPLC method, the %RSD for the content of various Abacavir impurities was within 3.8% for method precision and less than 4.8% for intermediate precision. nih.gov

Table 4: Example Accuracy and Precision Data for an Analytical Method

Parameter Specification Level Acceptance Criteria Typical Result
Accuracy (% Recovery) 50%, 100%, 150% 98.0% - 102.0% 99.0% - 102.0% iajpr.com
Precision - Repeatability (%RSD) 100% ≤ 5.0% < 1.0% humanjournals.com

| Precision - Intermediate (%RSD) | 100% | ≤ 10.0% | < 2.0% ijrpc.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are crucial parameters for impurity analysis, as they define the sensitivity of the method. LOD and LOQ are typically determined based on the signal-to-noise ratio, with LOD being approximately 3:1 and LOQ being 10:1. ijrpc.comresearchgate.net For Abacavir and its impurities, various HPLC and LC-MS methods have been developed with low LOD and LOQ values, allowing for the quantification of impurities at trace levels. iajpr.comresearchgate.net

Table 5: Reported LOD and LOQ Values for Abacavir and its Impurities from Various Methods

Method Analyte LOD LOQ
RP-HPLC Abacavir 21.04 ng/mL researchgate.net 63.77 ng/mL researchgate.net
RP-HPLC Abacavir 0.66 µg/mL humanjournals.com 2.01 µg/mL humanjournals.com
LC-MS Abacavir Degradation Products 20 ng/mL ijrpc.com 60 ng/mL ijrpc.com
RP-HPLC Abacavir and related impurities 0.0033 µg/mL 0.010 µg/mL iajpr.com
LC-MS Potential Genotoxic Impurity I - 0.74 ppm chemmethod.com

Robustness and Ruggedness of Analytical Procedures

The reliability of any analytical method hinges on its robustness and ruggedness. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use. nih.govacs.org Ruggedness, a measure of reproducibility, evaluates the method's performance under various conditions, such as by different analysts or on different instruments. japsonline.com

For the analysis of Abacavir and its impurities, including this compound, robustness is typically evaluated by intentionally altering critical parameters of the chromatographic method. nih.gov Studies on Ultra-High-Performance Liquid Chromatography (UHPLC) methods for Abacavir sulfate have demonstrated robustness by varying factors such as mobile phase flow rate, detection wavelength, column temperature, and the gradient program. nih.gov For instance, a UHPLC method showed its resilience when the flow rate was adjusted from 0.4 mL/min to 0.3 mL/min and 0.5 mL/min, and the column temperature was varied from 40°C to 35°C and 45°C. nih.gov Similarly, a UV spectroscopic method was tested for robustness by altering the detection wavelength from 249 nm to 251 nm and changing the pH of the solvent phase, with results indicating that the method remained consistent. japsonline.com

The ruggedness of these analytical procedures is confirmed by performing the analysis on different systems or by different analysts. In one study, the relative standard deviation (%RSD) for results obtained on two different systems was found to be 0.13% and 0.18%, respectively, confirming the method's ruggedness. japsonline.com Another study evaluated intermediate precision by having a different analyst use a different column and instrument, with the %RSD for the content of various impurities remaining below 4.8%, demonstrating the method's reliability across different operational setups. nih.govresearchgate.net

Below is a table summarizing the parameters intentionally varied to test the robustness of an analytical method for Abacavir.

ParameterOriginal ValueVariation 1Variation 2Reference
Flow Rate 0.40 mL/min0.30 mL/min0.50 mL/min nih.gov
Wavelength 220 nm218 nm222 nm nih.gov
Column Temp. 40°C35°C45°C nih.gov
pH 5.25.05.4 japsonline.com

Impurity Profiling Strategies

Comprehensive Impurity Isolation and Identification

The initial step in characterizing an unknown impurity, such as a derivative of Abacavir, is its isolation from the drug substance matrix. researchgate.net This is often achieved using preparative High-Performance Liquid Chromatography (HPLC), which can separate and collect the impurity in sufficient quantities for structural analysis. amazonaws.com The process begins with determining the level at which the unknown impurity is present to decide the most efficient isolation strategy. researchgate.net

Quantitative Determination of Specified and Unspecified Impurities

Following identification, sensitive and accurate analytical methods are required for the quantitative determination of both specified (known) and unspecified (unknown) impurities. researchgate.net Stability-indicating HPLC and UHPLC methods are the primary tools for this purpose, as they can separate impurities from the main drug substance and from each other. nih.goviajpr.com

These methods are validated according to ICH guidelines to ensure they are fit for purpose. chemmethod.compnrjournal.com Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.goviajpr.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For potential genotoxic impurities in Abacavir, which have very low permissible limits, highly sensitive LC-MS/MS methods are developed to achieve quantification at the parts-per-million (ppm) level. chemmethod.compnrjournal.com For instance, a method was developed to quantify certain potential genotoxic impurities at levels as low as 0.73 ppm. chemmethod.com

The table below presents findings from various studies on the quantitative analysis of Abacavir impurities, demonstrating the performance of the analytical methods used.

MethodImpurityLODLOQLinearity RangeReference
RP-HPLC Abacavir & Impurities0.0033–0.013 µg/mL0.010–0.040 µg/mLNot Specified iajpr.com
UHPLC Abacavir & ImpuritiesNot SpecifiedNot SpecifiedNot Specified nih.gov
LC-MS/MS FADCPNot Specified0.76 ppm0.76–3.79 ppm pnrjournal.com
LC-MS/MS N NITROSONot Specified0.75 ppm0.75–3.76 ppm pnrjournal.com
LC-MS Impurity-INot Specified0.74 ppmLOQ to 150% of 2.5 ppm chemmethod.com
LC-MS Impurity-II & IIINot Specified0.73 ppmLOQ to 150% of 2.5 ppm chemmethod.com

Regulatory Framework and Quality Control of Abacavir Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Several ICH guidelines are pivotal in the control of impurities in new drug substances and products.

ICH Q3A: Impurities in New Drug Substances

The ICH Q3A guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis that have not been previously registered. europa.euich.org It classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.orgslideshare.netgmp-compliance.org

Organic Impurities: These can arise from the manufacturing process or during storage of the drug substance. ich.org They include starting materials, by-products, intermediates, and degradation products. ich.org

Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and other residual metals. ich.org

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the drug substance. ich.org

ICH Q3A establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.org

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data derived from ICH Q3A(R2) guidelines.

ICH Q3B: Impurities in New Drug Products (Degradation Products)

ICH Q3B focuses on impurities that are degradation products of the drug substance or arise from the interaction of the drug substance with excipients or the container closure system. europa.eugmp-compliance.orgich.org This guideline is complementary to ICH Q3A and provides thresholds for reporting, identification, and qualification of degradation products in new drug products. fda.govfda.gov

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
< 10 mg1.0%1.0% or 50 µg TDI (whichever is lower)1.5% or 100 µg TDI (whichever is lower)
10 mg - 100 mg0.5%0.5% or 200 µg TDI (whichever is lower)1.0% or 300 µg TDI (whichever is lower)
> 100 mg - 2 g0.2%0.2% or 3 mg TDI (whichever is lower)0.5% or 5 mg TDI (whichever is lower)
> 2 g0.1%0.1%0.2%

TDI: Total Daily Intake. Data derived from ICH Q3B(R2) guidelines.

ICH Q3D: Guideline on Elemental Impurities

The ICH Q3D guideline establishes a risk-based approach to control elemental impurities in drug products. europa.euich.org These impurities can be introduced from various sources, including the drug substance, excipients, manufacturing equipment, and container closure systems. ich.orgwestpharma.com The guideline classifies elemental impurities into different classes based on their toxicity and likelihood of occurrence in the drug product. ich.orgqbdgroup.com

Class 1: Includes highly toxic elements such as Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb), which require evaluation for all drug products. ich.orgqbdgroup.com

Class 2: Divided into Class 2A and 2B. Class 2A elements have relatively high probability of occurrence and include Cobalt (Co), Nickel (Ni), and Vanadium (V). Class 2B elements have a lower probability of occurrence and include elements like Silver (Ag), Gold (Au), and Platinum (Pt). westpharma.com

Class 3: These elements have relatively low toxicity by the oral route of administration and include Barium (Ba), Chromium (Cr), Copper (Cu), Lithium (Li), Molybdenum (Mo), Antimony (Sb), and Tin (Sn). ich.orgich.org

The guideline provides Permitted Daily Exposure (PDE) limits for various elemental impurities depending on the route of administration.

ICH Q6A: Specifications for New Drug Substances and Products

ICH Q6A provides guidance on the setting and justification of specifications for new drug substances and new drug products. europa.eugmp-compliance.org A specification is a set of criteria to which a drug substance or drug product should conform to be considered acceptable for its intended use. europeanpharmaceuticalreview.comikev.org Universal tests for a new drug substance include description, identification, assay, and impurities. europeanpharmaceuticalreview.comslideshare.net The acceptance criteria for impurities should be based on data from batches manufactured by the proposed commercial process, stability studies, and toxicological considerations. europeanpharmaceuticalreview.comslideshare.net

ICH Q9: Quality Risk Management in Impurity Control

ICH Q9 outlines the principles and tools for quality risk management (QRM) that can be applied to all aspects of pharmaceutical quality, including the control of impurities. caiready.comich.orgeuropa.eu QRM is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. caiready.comscribd.com For impurity control, QRM can be used to:

Identify potential sources of impurities. caiready.com

Assess the risk of impurities to patient safety based on their levels and toxicological data. scribd.com

Develop control strategies to mitigate the identified risks. caiready.com

Continuously monitor and review the effectiveness of the control strategies. caiready.com

Pharmacopoeial Standards for Abacavir (B1662851) Impurities

Pharmacopoeias provide official standards for medicinal products and their ingredients. The monographs for Abacavir Sulfate (B86663) in various pharmacopoeias list specific impurities and their acceptance criteria. These standards are legally binding in the regions where the pharmacopoeia is recognized.

Several identified impurities of Abacavir are listed in major pharmacopoeias, including the British Pharmacopoeia (BP), European Pharmacopoeia (EP), and the United States Pharmacopeia (USP). ontosight.ailgcstandards.comcwsabroad.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlgcstandards.comveeprho.comsynzeal.comveeprho.com For instance, the British Pharmacopoeia provides reference standards for Abacavir impurity standards. cwsabroad.comsigmaaldrich.comsigmaaldrich.com The European Pharmacopoeia also lists several Abacavir impurities, such as Abacavir EP Impurity A, C, and D. lgcstandards.comveeprho.comsynzeal.com Similarly, the United States Pharmacopeia specifies related compounds for Abacavir. synthinkchemicals.comsigmaaldrich.comlgcstandards.com

The acceptable limit for Abacavir sulfate impurity A, for example, is set at 0.1% by the World Health Organization (WHO). ontosight.ai Pharmacopoeial methods, often utilizing techniques like High-Performance Liquid Chromatography (HPLC), are provided for the detection and quantification of these impurities. synthinkchemicals.com

United States Pharmacopeia (USP) Standards

The United States Pharmacopeia (USP) provides standards for medicines, food ingredients, and dietary supplements. For abacavir and its related impurities, the USP establishes test methods and acceptance criteria to ensure their quality and purity. ontosight.ai The USP works in harmonization with other major pharmacopoeias under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) to set thresholds for impurities. apjhs.com These guidelines are crucial for manufacturers to ensure their products meet the required quality standards. The USP offers reference standards for abacavir and its impurities, which are highly characterized physical samples used to test and validate the identity, strength, quality, and purity of the drug substance. sigmaaldrich.com

Some of the abacavir-related compounds and impurities listed by the USP include:

Abacavir Related Compound A sigmaaldrich.com

Abacavir Related Compound B synthinkchemicals.com

Abacavir USP Related Compound C synthinkchemicals.com

Abacavir Stereoisomers Mixture sigmaaldrich.com

Abacavir Related Compounds Mixture sigmaaldrich.com

European Pharmacopoeia (EP) Standards

The European Pharmacopoeia (EP) provides common quality standards throughout the pharmaceutical industry in Europe. The EP sets limits for known and unknown impurities in abacavir. ontosight.ai Like the USP, the EP provides reference standards for abacavir and its impurities to be used in the quality control of the drug substance. sigmaaldrich.com These standards are essential for the analytical methods used to quantify impurities. veeprho.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) is the body responsible for the EP. sigmaaldrich.com

The EP lists several impurities for abacavir, including:

Abacavir EP Impurity A htsbiopharma.com

Abacavir EP Impurity B axios-research.com

Abacavir EP Impurity C synzeal.com

Abacavir EP Impurity D synzeal.compharmaffiliates.com

Abacavir EP Impurity E axios-research.com

Abacavir EP Impurity F axios-research.com

British Pharmacopoeia (BP) Reference Standards

The British Pharmacopoeia (BP) is the national pharmacopoeia of the United Kingdom and sets quality standards for UK medicinal products. The BP provides reference standards for abacavir and its impurities, including Abacavir Impurity 1. lgcstandards.comsigmaaldrich.com These reference standards are intended for use in the tests and assays specified in the BP monographs. sigmaaldrich.com The availability of these standards is crucial for manufacturers to comply with the BP's quality requirements. amazonaws.comcwsabroad.com

BP Reference StandardProduct Code
This compoundBP 1114
Abacavir Impurity StandardBP 1113
Abacavir SulfateBP 1112

Indian Pharmacopoeia (IP) Guidelines

The Indian Pharmacopoeia (IP) is the official book of standards for drugs in India. nhsrcindia.org The IP provides guidelines for the control of impurities in drug substances and has its own set of acceptance criteria for impurities. apjhs.comsynzeal.com These guidelines are designed to ensure the quality and safety of drugs manufactured and sold in India. nhsrcindia.org The IP specifies limits for identified specified impurities, unidentified impurities, and total impurities in drug substances. apjhs.com

The general acceptance criteria for impurities in drug substances as per the Indian Pharmacopoeia are outlined below:

Impurity TypeAcceptance Criterion (%)
Each identified specified impurity0.5
Each unidentified impurity0.3
Total impurity1.0

Table based on data from the Asian Pacific Journal of Health Sciences. apjhs.com

Establishment of Reporting and Qualification Thresholds

The International Council for Harmonisation (ICH) has established guidelines, specifically Q3A(R2), that define thresholds for reporting, identifying, and qualifying impurities in new drug substances. ich.org These thresholds are based on the maximum daily dose of the drug.

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification. ich.org

Identification Threshold: The level above which an impurity's structure must be identified. ich.org

Qualification Threshold: The level above which an impurity's safety must be evaluated. ich.org

The process of qualifying an impurity involves acquiring and evaluating data to establish its biological safety at the specified level. ich.org If the level of an impurity exceeds the qualification threshold, further safety studies may be required. fda.gov These thresholds are critical for ensuring that the levels of impurities in a drug substance are safe for human consumption. fda.gov

The following table provides an example of these thresholds for a drug with a maximum daily dose of 0.5 g, as per ICH Q3A(R2) guidelines:

Threshold TypeValue (%)
Reporting Threshold0.05
Identification Threshold0.10
Qualification Threshold0.15

Table based on data from ICH Q3A(R2) guidelines. ich.org

Role of Reference Standards for Impurity Control (e.g., this compound Reference Standard)

Reference standards are highly purified compounds that are used as a benchmark for the quality control of drug substances. openpr.com In the context of abacavir, reference standards for impurities like this compound are indispensable for several reasons:

Identification and Quantification: They are used to confirm the identity of impurities and to accurately measure their levels in the API. veeprho.com This is typically done using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Method Validation: Reference standards are crucial for validating analytical methods to ensure they are accurate, precise, and reliable for their intended purpose. synzeal.comaquigenbio.com

Quality Control: Manufacturers use these standards in routine quality control testing to ensure that batches of the drug substance meet the specifications set by pharmacopoeias and regulatory authorities. openpr.comaquigenbio.com

Stability Studies: They are used in stability studies to identify and quantify degradation products that may form over time. openpr.com

Regulatory Compliance: The use of official reference standards from pharmacopoeias like the USP, EP, and BP is often a requirement for regulatory submissions. lgcstandards.comopenpr.com

The availability of well-characterized reference standards for impurities such as this compound is fundamental to the pharmaceutical industry's ability to produce safe and effective medicines. openpr.com

Strategies for Impurity Control and Minimization

Process Optimization to Mitigate Impurity Formation

Proactive control of impurity formation during the synthesis of Abacavir (B1662851) is the most effective strategy for ensuring a high-purity final product. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the formation of Abacavir Impurity 1.

Chemical Reaction Pathway Modifications

The formation of this compound is intrinsically linked to the synthetic route employed for Abacavir. One of the key steps in many synthetic pathways involves the coupling of a purine (B94841) base with a cyclopentene (B43876) derivative. google.com The presence of the 6-chloro-purine intermediate is a potential precursor to the formation of the Dihydro Abacavir 6-Chloro Analog.

Modifications to the synthetic pathway can be explored to circumvent the formation of this impurity. This could involve altering the order of chemical transformations to introduce the cyclopropylamino group at an earlier stage, thereby reducing the presence of the 6-chloro intermediate in later steps where reduction of the cyclopentene double bond might occur.

Optimization of Reaction Conditions

Careful optimization of reaction conditions is paramount in minimizing the formation of this compound. Key parameters that can be controlled include:

Temperature: Elevated temperatures can sometimes lead to side reactions and the formation of impurities. Conducting reactions at the lowest effective temperature can help to minimize the generation of the Dihydro Abacavir 6-Chloro Analog.

pH: The pH of the reaction mixture can influence the stability of intermediates and the rates of competing reactions. Maintaining an optimal pH range throughout the synthesis can suppress the formation of unwanted byproducts.

Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitoring the reaction progress and quenching it once the desired conversion is achieved can prevent the accumulation of impurities.

Reagent Stoichiometry: The molar ratios of reactants and reagents can significantly impact the impurity profile. Precise control over the stoichiometry can ensure that the desired reaction is favored over the formation of this compound.

The following table provides a hypothetical example of how reaction conditions could be optimized:

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature 80°C60°CLower temperature to reduce side reactions.
pH 5.07.0Neutral pH to improve stability of intermediates.
Reaction Time 12 hours8 hoursShorter time to minimize byproduct formation.
Reagent Molar Ratio 1:1.51:1.2Reduced excess of reagent to decrease side reactions.

Selection of Raw Materials and Solvents

The quality of raw materials and the choice of solvents can have a direct impact on the impurity profile of the final product. iajps.com

Raw Material Purity: Starting materials and reagents should be of high purity to avoid introducing impurities that could participate in side reactions leading to the formation of this compound.

Solvent Selection: The solvent system can influence reaction pathways and impurity formation. Solvents should be chosen to ensure good solubility of reactants and intermediates while minimizing the potential for side reactions. The use of specific solvents may also facilitate the removal of impurities during work-up and isolation steps. google.com

Purification Techniques for Impurity Removal

Even with optimized synthetic processes, trace amounts of this compound may still be present. Therefore, effective purification techniques are essential to ensure the final API meets the required purity specifications.

Commonly employed purification methods include:

Crystallization: This is a powerful technique for removing impurities. The selection of an appropriate solvent or solvent system is crucial for effective purification. The process can be optimized by controlling factors such as cooling rate, agitation, and seeding to maximize the yield of pure Abacavir while leaving this compound in the mother liquor. Solvents such as acetone (B3395972) and mixtures of acetonitrile (B52724) and water have been used in the crystallization of Abacavir-related compounds. google.comgoogle.comgoogle.com

Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can be used to separate Abacavir from closely related impurities like Impurity 1. lcms.cz This technique offers high resolution but may be less economically viable for large-scale production.

Stability-Indicating Method Development for Impurity Monitoring

To effectively control this compound, a robust analytical method is required to detect and quantify its presence throughout the manufacturing process and in the final drug substance. A stability-indicating method is one that can separate the drug substance from its impurities and degradation products. niscpr.res.insynthinkchemicals.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. iajps.comlcms.czsynthinkchemicals.com The development and validation of an HPLC method for Abacavir and its impurities would typically involve:

Column Selection: A C18 column is often used for the separation of Abacavir and its related substances. iajps.comsynthinkchemicals.com

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation between Abacavir and Impurity 1.

Detector Selection: A UV detector is typically used for the analysis of Abacavir and its impurities. lcms.cz

Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. lcms.czmedium.com

The following table outlines typical parameters for a stability-indicating HPLC method for Abacavir:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Time-based gradient of Mobile Phase B
Flow Rate 1.0 mL/min
Detection Wavelength 284 nm
Column Temperature 30°C

Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. niscpr.res.in

Quality by Design (QbD) Principles in Impurity Control

The application of Quality by Design (QbD) principles provides a systematic and science-based approach to drug development and manufacturing, with a focus on building quality into the product from the outset. agnopharma.commdpi.comcelonpharma.comnih.gov

In the context of controlling this compound, a QbD approach would involve:

Defining the Quality Target Product Profile (QTPP): This includes defining the desired purity of the Abacavir API, with a specific limit for Impurity 1.

Identifying Critical Quality Attributes (CQAs): The level of this compound would be identified as a CQA, as it has the potential to impact the safety and efficacy of the drug product.

Risk Assessment: A risk assessment is conducted to identify and rank the process parameters that could potentially impact the formation of this compound. researchgate.netamazonaws.com This could involve tools such as Failure Mode and Effects Analysis (FMEA) or Ishikawa (fishbone) diagrams.

Developing a Design Space: Through designed experiments (DoE), a design space is established, which is the multidimensional combination and interaction of input variables (e.g., temperature, pH, reaction time) that have been demonstrated to provide assurance of quality. Operating within this design space is not considered a change and provides manufacturing flexibility.

Implementing a Control Strategy: A control strategy is developed to ensure that the process consistently operates within the design space and that the CQAs are met. agnopharma.com This includes monitoring of critical process parameters and material attributes, as well as in-process controls and final product testing.

By adopting a QbD approach, manufacturers can gain a deeper understanding of the factors influencing the formation of this compound, leading to a more robust and reliable manufacturing process that consistently delivers high-quality Abacavir.

Conclusion and Future Research Directions

Current State of Knowledge on Abacavir (B1662851) Impurity 1

Abacavir Impurity 1 is a known process-related impurity in the synthesis of abacavir. As a substance that is not the intended API, its presence must be carefully monitored and controlled. According to the British Pharmacopoeia, this compound is identified as 6-N-cyclopropyl-9H-purine-2,6-diamine. lgcstandards.comsigmaaldrich.com It is available as a reference standard for use in laboratory tests as prescribed by the pharmacopoeia to ensure that batches of the API meet the required purity levels. sigmaaldrich.comsigmaaldrich.com

The control of such impurities is a mandatory requirement for the market authorization of new drug substances, as even small quantities can potentially impact the safety and effectiveness of the pharmaceutical product. ijpsonline.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities. resolvemass.ca For abacavir specifically, pharmacopoeial standards provide the necessary framework for the identification, quantification, and control of its impurities. ontosight.ai

Table 1: Chemical Identity of this compound

IdentifierDataSource(s)
Systematic Name 6-N-cyclopropyl-9H-purine-2,6-diamine lgcstandards.com
CAS Number 120503-69-7 lgcstandards.comsigmaaldrich.com
Molecular Formula C₈H₁₀N₆ lgcstandards.comsigmaaldrich.com
Molecular Weight 190.21 g/mol lgcstandards.comsigmaaldrich.com
Type Process-related impurity synthinkchemicals.com

Challenges in Comprehensive Impurity Identification and Quantification

The thorough identification and quantification of pharmaceutical impurities present a significant analytical challenge for several reasons. The complexity of these challenges necessitates robust and highly sensitive analytical methodologies.

Complexity of Drug Formulations: The presence of multiple excipients and other ingredients in a drug product complicates the detection and separation of impurities from the main API and from each other. resolvemass.ca

Trace-Level Detection: Impurities are often present at very low concentrations, requiring highly sensitive analytical techniques to detect and quantify them accurately. resolvemass.cawaters.com Some impurities, particularly those with genotoxic potential, have extremely low acceptable limits, adding to the challenge. chemass.sihumanjournals.com

Co-elution: A primary issue in chromatographic methods like HPLC is the co-elution of impurities with the API or with other components in the sample matrix, which can make accurate quantification difficult. synthinkchemicals.com

Structural Diversity: Impurities can have a wide range of chemical properties and polarities, making it difficult to develop a single analytical method capable of separating and detecting all potential impurities. synthinkchemicals.com

Unknown Impurities: Impurities can be formed through unknown degradation pathways or side reactions during synthesis, meaning analysts may be searching for compounds that have not been previously characterized. pharmtech.com

Regulatory Compliance: The regulatory landscape for impurities is constantly evolving, requiring continuous adaptation and validation of analytical methods to meet new, often more stringent, requirements. resolvemass.ca

Emerging Analytical Technologies for Advanced Impurity Characterization

To address the challenges of impurity profiling, the pharmaceutical industry is continuously adopting more advanced analytical technologies. These methods offer greater sensitivity, specificity, and resolution, enabling a more complete characterization of impurities. biomedres.usbiomedres.us

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of impurity analysis due to its reliability and cost-effectiveness. veeprho.com However, advancements have led to more powerful techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) uses smaller particle-size columns to achieve faster analysis times and higher resolution. veeprho.comapacsci.com

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, have become indispensable. ijpsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for characterizing drug impurities. biomedres.us It combines the separation capabilities of HPLC with the mass-analyzing power of MS, allowing for the identification and quantification of impurities even at trace levels. veeprho.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile impurities, such as residual solvents, which may remain from the manufacturing process. ijpsonline.combiomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated. biomedres.us

Other emerging technologies are also finding their place in advanced impurity analysis. Two-Dimensional HPLC (2D-HPLC) provides enhanced separation for highly complex samples, while Supercritical Fluid Chromatography (SFC) offers a "green" alternative by using supercritical CO₂ as the mobile phase, reducing solvent consumption. veeprho.comapacsci.com For elemental impurities, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer exceptional sensitivity and accuracy. apacsci.com

Table 2: Advanced Analytical Technologies for Impurity Profiling

TechnologyPrinciple & ApplicationSource(s)
UHPLC Uses smaller column particles for faster, higher-resolution separations compared to conventional HPLC. veeprho.comapacsci.com
LC-MS Combines liquid chromatography separation with mass spectrometry detection for highly sensitive and specific identification and quantification of non-volatile impurities. biomedres.usveeprho.com
GC-MS Couples gas chromatography with mass spectrometry to identify and quantify volatile organic impurities and residual solvents. ijpsonline.combiomedres.us
NMR Spectroscopy Provides detailed structural information, crucial for the definitive identification of unknown impurities after isolation. biomedres.usbiomedres.us
2D-HPLC Employs two independent separation stages for enhanced resolution of complex samples containing closely related impurities. veeprho.com
SFC Uses a supercritical fluid as the mobile phase, offering a more environmentally friendly and often faster alternative to HPLC for certain compounds. veeprho.comapacsci.com
ICP-MS A highly sensitive technique for detecting and quantifying trace elemental impurities. apacsci.com

Future Research Avenues in Abacavir Impurity Science

The field of abacavir impurity science continues to evolve, with future research likely to focus on several key areas to further enhance drug quality and safety.

Development of More Sensitive Methods: A primary focus will be on the development of new analytical methods, such as advanced LC-MS techniques, capable of detecting and quantifying potential genotoxic impurities at even lower trace levels. chemmethod.com This is crucial for ensuring compliance with the stringent limits set by regulatory bodies.

Synthesis and Characterization of Impurities: Future work will involve the synthesis, isolation, and definitive structural characterization of all potential process-related and degradation impurities of abacavir. amazonaws.com Having authenticated reference standards for all possible impurities is essential for accurate routine quality control and stability studies. synthinkchemicals.comopenpr.com

Understanding Impurity Formation: Further research into the reaction mechanisms and degradation pathways that lead to the formation of impurities like this compound is needed. A deeper understanding can help optimize the synthesis and storage conditions to minimize or prevent their formation altogether.

Application of Green Analytical Chemistry: There is a growing trend toward developing "green" analytical methods that reduce the consumption of hazardous solvents and minimize environmental impact. veeprho.com Future research could focus on adapting techniques like SFC for the routine analysis of abacavir and its impurities.

Adoption of AI and Machine Learning: The integration of Artificial Intelligence (AI) and Machine Learning (ML) into analytical data processing could revolutionize impurity detection. apacsci.com These technologies could potentially predict the formation of impurities, assist in the identification of unknown peaks in chromatograms, and streamline the validation of analytical methods.

Enhanced Regulatory Harmonization: Continued efforts toward global harmonization of regulatory requirements for impurities will simplify the process of drug approval and ensure consistent quality standards across different markets. apacsci.com

By pursuing these research avenues, the pharmaceutical industry can continue to improve the safety and efficacy of abacavir, ensuring that patients receive high-quality medication. openpr.com

Q & A

Q. How can researchers reliably identify and quantify Abacavir Impurity 1 in pharmaceutical formulations?

To identify and quantify this compound, reverse-phase HPLC with UV detection is commonly employed. Key parameters include:

  • Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of phosphate buffer (pH 3.0) and acetonitrile.
  • Detection : UV absorbance at 254 nm .
    Validation per ICH Q2(R1) guidelines ensures specificity, linearity (R² >0.99), and precision (%RSD <2.0). For quantification, use a calibration curve with impurity reference standards (e.g., CAS 136777-48-5) .

Q. What regulatory thresholds apply to this compound in drug products?

this compound must adhere to ICH Q3A/B thresholds:

  • Identification threshold : 0.1% (w/w) relative to the parent drug.
  • Qualification threshold : 0.15% (w/w).
    These thresholds ensure safety, as impurities exceeding these limits require toxicological evaluation. Documentation must include method validation data and batch analysis results .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of cyclopropane and purine moieties. For example, a singlet at δ 8.2 ppm (purine H8) and δ 2.1–3.0 ppm (cyclopropyl protons) .
  • Mass spectrometry : High-resolution MS (HRMS) determines the molecular ion [M+H]⁺ at m/z 286.34 (C₁₄H₁₈N₆O) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling studies for this compound?

Contradictions often arise from matrix interference or method variability. Steps to resolve discrepancies:

Cross-validate methods : Compare HPLC, LC-MS, and NMR data to confirm impurity identity .

Stress testing : Expose samples to heat, light, and acidic/alkaline conditions to observe degradation pathways .

Statistical analysis : Use ANOVA to assess inter-laboratory variability in quantification .

Q. What experimental design is optimal for studying the stability of this compound under varying storage conditions?

A factorial design evaluates:

  • Variables : Temperature (25°C vs. 40°C), humidity (60% vs. 75% RH), and pH (3.0 vs. 7.0).
  • Response metrics : Degradation rate (% impurity increase/week) and formation of secondary impurities (e.g., nitroso derivatives) .
    Include accelerated stability studies (ICH Q1A) to predict shelf-life .

Q. How can computational modeling predict the toxicological risks of this compound?

  • QSAR models : Predict mutagenicity using structural descriptors (e.g., nitroso group reactivity) .
  • Molecular docking : Simulate interactions with DNA or enzymes (e.g., reverse transcriptase) to assess carcinogenic potential .
    Validate predictions with Ames tests or micronucleus assays .

Q. What strategies enhance the sensitivity of analytical methods for trace-level detection of this compound?

  • Sample preconcentration : Solid-phase extraction (SPE) using C18 cartridges.
  • Advanced detectors : UPLC-MS/MS with multiple reaction monitoring (MRM) for m/z 286 → 152 transition (LOQ: 0.01 µg/mL) .
  • Ion-pair reagents : Add 0.1% heptafluorobutyric acid to improve peak resolution .

Q. How do cross-resistance studies inform the clinical relevance of this compound in HIV therapy?

In vitro studies show that the M184V mutation in HIV reverse transcriptase reduces Abacavir efficacy but does not abrogate it entirely. Co-administration with zidovudine restores antiviral activity, suggesting impurity-induced resistance may require combination therapy .

Methodological Considerations

Q. How should researchers document impurity studies to meet publication standards?

  • Experimental section : Detail chromatographic conditions, validation parameters, and statistical methods (e.g., linearity ranges, LOD/LOQ) .
  • Supporting information : Include raw NMR/MS spectra, stress-test data, and impurity synthesis protocols .
  • Ethical reporting : Avoid selective data presentation; disclose all findings, including negative results .

Q. What steps ensure compliance with pharmacopeial guidelines for impurity characterization?

  • Reference standards : Use USP/EP-compliant materials (e.g., CAS 136777-48-5) with certificates of analysis .
  • Forced degradation : Perform under ICH Q1A conditions to validate method robustness .
  • Regulatory cross-referencing : Align analytical protocols with EMA/FDA guidelines for nitrosamine control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.